molecular formula C14H18N2O3 B5859095 3-(3,4-dimethoxybenzyl)-5-propyl-1,2,4-oxadiazole

3-(3,4-dimethoxybenzyl)-5-propyl-1,2,4-oxadiazole

Cat. No. B5859095
M. Wt: 262.30 g/mol
InChI Key: SNYYILOXGXWPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxybenzyl)-5-propyl-1,2,4-oxadiazole, commonly known as DMPO, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in research. DMPO has a unique chemical structure that allows it to interact with reactive oxygen species (ROS) and free radicals, making it a valuable tool in studying oxidative stress and related diseases.

Mechanism of Action

DMPO works by reacting with free radicals and 3-(3,4-dimethoxybenzyl)-5-propyl-1,2,4-oxadiazole, forming stable adducts that can be detected and analyzed. DMPO is particularly useful in studying the effects of superoxide and hydroxyl radicals, which are highly reactive and difficult to detect using other methods.
Biochemical and Physiological Effects:
DMPO has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to reduce inflammation and protect against ischemic injury in animal models. However, the exact physiological effects of DMPO are still being studied and require further research.

Advantages and Limitations for Lab Experiments

The advantages of using DMPO in lab experiments include its ability to selectively trap free radicals and 3-(3,4-dimethoxybenzyl)-5-propyl-1,2,4-oxadiazole, its stability in various biological environments, and its relatively low toxicity. However, DMPO can be expensive to synthesize and may not be suitable for all experimental systems.

Future Directions

There are several areas of research that could benefit from the use of DMPO. These include studies of oxidative stress in aging and age-related diseases, investigations of the role of 3-(3,4-dimethoxybenzyl)-5-propyl-1,2,4-oxadiazole in cancer progression, and the development of new therapeutics that target oxidative stress pathways. Additionally, further research is needed to better understand the physiological effects of DMPO and to optimize its use in experimental systems.

Synthesis Methods

DMPO can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with propyl hydrazine to form the corresponding hydrazone. This intermediate is then reacted with cyanogen bromide to produce the oxadiazole ring structure.

Scientific Research Applications

DMPO has been extensively studied for its ability to scavenge and trap free radicals and 3-(3,4-dimethoxybenzyl)-5-propyl-1,2,4-oxadiazole, making it a useful tool in researching the mechanisms of oxidative stress in various diseases. DMPO has been used in research related to neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as in studies of cardiovascular disease, cancer, and inflammation.

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-5-14-15-13(16-19-14)9-10-6-7-11(17-2)12(8-10)18-3/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYYILOXGXWPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dimethoxyphenyl)methyl]-5-propyl-1,2,4-oxadiazole

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